Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate
Overview
Description
“Methyl 4-((1-cyclobutyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrazolo[3,4-C]quinolin-3-YL)methyl)picolinate” is a chemical compound with the CAS Number: 1464091-45-9 . It has a molecular formula of C22H24N4O3 , and an average mass of 392.451 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H24N4O3 . It includes a cyclobutyl group, a pyrazoloquinolin group, and a picolinate group . The InChI key, which is a unique identifier for the compound, is FVGFNGWVMYIEQQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and more . Unfortunately, the specific physical and chemical properties for this compound were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Research on similar pyrazolo[3,4-c]quinoline derivatives focuses on their synthesis and chemical properties, including regioselectivity and reaction mechanisms. Studies have developed methods for synthesizing antioxidant pyrazolo[3,4-c]quinolin-3,4-diones, highlighting their potential as antioxidants and the importance of kinetic control in their synthesis (Isabelle Tomassoli et al., 2016). Similarly, the creation of N-acylhydrazones and their structural characterization by NMR spectroscopy has been detailed, providing insights into the stereochemical behavior of these compounds in solution (Rubina Munir et al., 2021).
Biological Activities
The structural diversity of pyrazolo[3,4-c]quinoline derivatives and related compounds offers a wide range of biological activities. These activities include antimicrobial properties, as observed in synthesized pyrazole derivatives containing 2-methylquinoline ring systems, which showed significant antibacterial activity against various strains (G. Raju et al., 2016). The exploration of novel pyrazolo[3,4-b]quinoline derivatives as potential antimicrobial agents further underscores the pharmaceutical relevance of these compounds (B. S. Holla et al., 2006).
Antioxidant and Antimalarial Potential
Certain quinoline derivatives have been synthesized and evaluated for their antioxidant properties in lubricating grease, demonstrating the chemical versatility and potential industrial applications of these compounds (Modather F. Hussein et al., 2016). Furthermore, the antimalarial potential of novel quinoline-pyrazolopyridine derivatives has been investigated, with some derivatives showing considerable potency against Plasmodium falciparum in both in vitro and in vivo studies (D. Saini et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-5H-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-22(28)17-11-13(9-10-23-17)12-26-20-18(19(25-26)14-5-4-6-14)15-7-2-3-8-16(15)24-21(20)27/h9-11,14H,2-8,12H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGFNGWVMYIEQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CN2C3=C(C4=C(CCCC4)NC3=O)C(=N2)C5CCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103472 | |
Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1464091-45-9 | |
Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 4-[(1-cyclobutyl-4,5,6,7,8,9-hexahydro-4-oxo-3H-pyrazolo[3,4-c]quinolin-3-yl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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